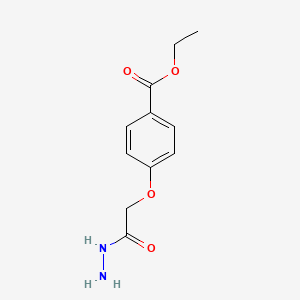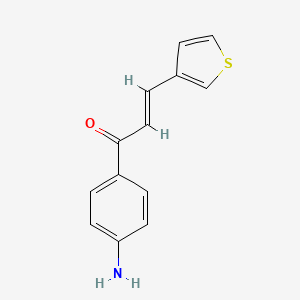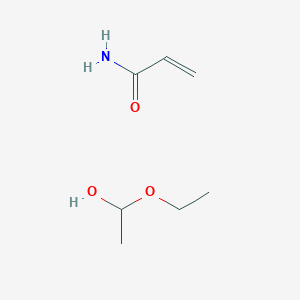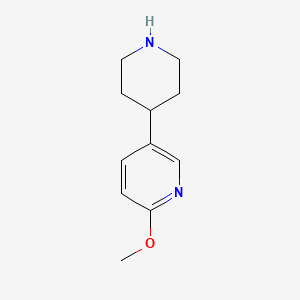
7-Iodoheptan-1-ol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 7-Iodoheptan-1-ol consists of 7 carbon atoms, 15 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . It has several freely rotating bonds, which contribute to its conformational flexibility .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm³, a boiling point of 244.0±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 49.0±0.3 cm³, and its polarizability is 19.4±0.5 10^-24 cm³ .Applications De Recherche Scientifique
Carbon-Carbon Bond Formation
7-Iodoheptan-1-ol plays a role in the formation of carbon-carbon bonds. A study demonstrated the transformation of terminal alkenes into 1-chloro-3-iodoalkanes, such as 1-chloro-3-iodoheptane, through free radical addition. This product was then utilized in the synthesis of various compounds, highlighting the compound's potential in organic synthesis and chemical reactions (Miyano, Hokari, Umeda, & Hashimoto, 1980).
Adsorption Studies
In a study focusing on the adsorption of iodine-containing molecules, including iodoheptane, on Pt(111) electrodes, it was found that these molecules were adsorbed intact without noticeable decomposition. This research is significant in understanding the electrochemical behavior of such molecules, which can be essential in various applications like sensor development and surface chemistry (Chen, Yau, & Chang, 2002).
Structural and Spectroscopic Analysis
Another research area involves the spectroscopic and structural properties of molecules similar to this compound. A study on iodine heptafluoride, a prototype of a heptacoordinated molecule, provided insights into the structural dynamics of such compounds. This is relevant for understanding the properties and behaviors of iodine-containing heptacoordinated molecules (Christe, Curtis, & Dixon, 1993).
Synthesis of Modified Oligonucleotides
This compound-related compounds have been used in the synthesis of modified oligonucleotides. For instance, bulky iodo substituents in the 7-position of 7-deazaadenosine moiety were found to form more stable duplexes, suggesting applications in DNA labeling and antisense constructs (Seela & Zulauf, 1998).
Blue-Emitting Materials
A study highlighted the synthesis of 7,16-Dihydroheptacenes, which are substituted at specific positions and act as blue emitters, potentially useful in organic light-emitting diodes (OLEDs). This indicates the role of similar compounds in the development of new materials for electronic applications (Mondal, Shah, & Neckers, 2006).
Propriétés
IUPAC Name |
7-iodoheptan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15IO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSJWYHEULRMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3165384.png)





![4-[4-(Propan-2-YL)phenyl]piperidine](/img/structure/B3165418.png)
![2-[(4-Aminophenyl)thio]-N-(3-chlorophenyl)-propanamide](/img/structure/B3165435.png)
![5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B3165441.png)

![[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-4-yl)thio]acetic acid](/img/structure/B3165448.png)